molecular formula C16H22N2O3 B2831911 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbutanamide CAS No. 941890-00-2

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbutanamide

Cat. No. B2831911
CAS RN: 941890-00-2
M. Wt: 290.363
InChI Key: MKPDBZQPTFXCDH-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbutanamide, also known as MMBA, is a synthetic compound with potential applications in scientific research. MMBA belongs to the class of amides and is structurally similar to the well-known compound, N-(4-hydroxyphenyl)acetamide. MMBA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied.

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the novel azetidinones for carbapenems indicated advancements in the synthesis of compounds with potential antibiotic properties. This research demonstrates the ongoing efforts to develop new therapeutic agents against resistant bacterial strains (Selezneva et al., 2018).

Chemotherapeutic Potential

  • Research on the pharmacokinetics and pharmacodynamics of specific inhibitors targeting tumor necrosis factor (TNF)-α-converting enzyme (TACE) showcases the exploration of compounds for anti-inflammatory and potential chemotherapeutic applications (Qian et al., 2007).

Anticonvulsant and Neuroprotective Effects

  • The design, synthesis, and evaluation of N-(substituted benzothiazol-2-yl)amides for their anticonvulsant and neuroprotective effects highlight the pursuit of novel treatments for neurological disorders (Hassan et al., 2012).

Kinase Inhibition for Cancer Therapy

  • Discovery of selective and orally efficacious inhibitors of the Met kinase superfamily illustrates the ongoing development of targeted cancer therapies, focusing on compounds that inhibit specific kinases involved in tumor growth and metastasis (Schroeder et al., 2009).

Imaging and Diagnostic Applications

  • The synthesis and initial small-animal PET studies of MMP inhibitor derivatives for imaging applications provide insights into the development of diagnostic tools and the potential therapeutic monitoring of diseases through non-invasive imaging techniques (Wagner et al., 2009).

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(2)9-15(19)17-12-6-7-14(21-3)13(10-12)18-8-4-5-16(18)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPDBZQPTFXCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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